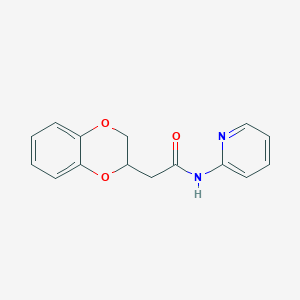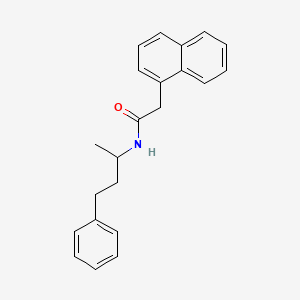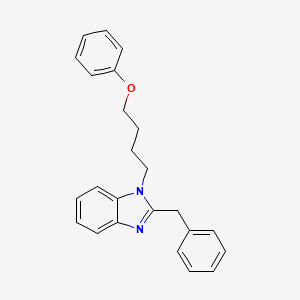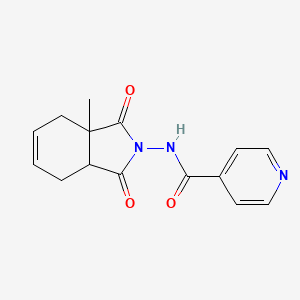![molecular formula C15H20ClNO4 B4080427 N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine](/img/structure/B4080427.png)
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine, also known as fenvalerate, is a synthetic pyrethroid insecticide that is widely used in agriculture to control pests. It was first developed in the 1970s and has since become one of the most commonly used insecticides in the world. The purpose of
Wirkmechanismus
Fenvalerate works by disrupting the nervous system of insects. It binds to sodium channels in the nerve cells, causing them to remain open for longer periods of time than normal. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenvalerate has been shown to have a number of biochemical and physiological effects on insects and other organisms. It can affect the expression of genes involved in metabolism and detoxification, as well as the activity of enzymes involved in these processes. Fenvalerate has also been shown to affect the levels of neurotransmitters in the nervous system, as well as the activity of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine in lab experiments is that it is a widely used and well-studied insecticide, so there is a large body of literature on its effects. However, one limitation is that it is highly toxic and can pose a risk to researchers who handle it. Additionally, its effects on non-target organisms and the environment are of concern.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(4-chlorophenoxy)-2-methylpropanoyl]valine and other pyrethroid insecticides. One area of interest is the development of new insecticides that are less harmful to non-target organisms and the environment. Another area of interest is the study of the effects of pyrethroid insecticides on the microbiome of insects and other organisms. Additionally, there is a need for more research on the long-term effects of exposure to pyrethroid insecticides on human health.
Wissenschaftliche Forschungsanwendungen
Fenvalerate is commonly used in scientific research to study the effects of pyrethroid insecticides on insects and other organisms. It has been used to study the effects of insecticides on the nervous system, as well as their effects on gene expression and metabolism. Fenvalerate has also been used in studies of the environmental fate and transport of pyrethroid insecticides.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-9(2)12(13(18)19)17-14(20)15(3,4)21-11-7-5-10(16)6-8-11/h5-9,12H,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQKNIPWGMUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4080348.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4080349.png)
![methyl 2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4080364.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4080376.png)

![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)

![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)